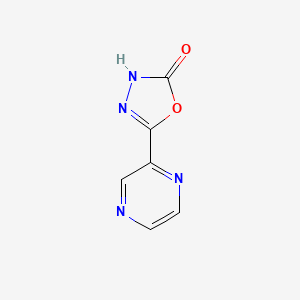![molecular formula C17H18ClN3O2 B1419875 2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid CAS No. 1053960-15-8](/img/structure/B1419875.png)
2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid
Vue d'ensemble
Description
The compound “2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid” is a complex organic molecule. It contains a piperazine ring, which is a common structural motif found in many pharmaceuticals and agrochemicals . The piperazine ring is known to positively modulate the pharmacokinetic properties of a drug substance .
Applications De Recherche Scientifique
Antiproliferative Applications
Compounds containing arylpiperazine moieties, such as the one you’ve mentioned, have shown potential in antiproliferative applications. This is particularly relevant in the development of treatments for conditions like benign prostatic hyperplasia (BPH), where such compounds act as adrenergic receptor antagonists .
Adrenergic Receptor Antagonism
The compound’s structure suggests it could be used as an adrenergic receptor antagonist. This application is significant in pharmacology, where antagonists are used to treat various conditions by blocking the action of adrenergic receptors .
Structural Analysis and Drug Design
The detailed structural analysis of similar compounds provides insights into drug design and development. Understanding the structure-activity relationship is crucial for designing new drugs with improved efficacy and reduced side effects .
Biological Potential in Plant Growth
While not directly related to your compound, indole derivatives (which share some structural similarities) play a role in plant growth as hormones. The biological potential of such compounds is vast, ranging from growth promotion to disease resistance in plants .
Synthesis of Complex Molecules
The synthesis process of related indole derivatives demonstrates the compound’s potential use in creating complex molecules. Such synthetic pathways are essential for pharmaceutical applications, where precise molecular structures are required for specific therapeutic effects .
Pharmacological Activity
Indole derivatives, which are structurally related to your compound, have a wide range of pharmacological activities. These activities include antifungal, antibacterial, and anti-inflammatory effects, among others .
Mécanisme D'action
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, are known to interact with their targets, leading to various changes in cellular functions . These interactions often result in the inhibition or activation of the target, which can lead to a variety of biological effects .
Biochemical Pathways
It’s worth noting that similar compounds, such as indole derivatives, are known to affect a variety of biochemical pathways . These pathways can lead to a range of downstream effects, including the modulation of immune response, inhibition of viral replication, reduction of inflammation, and the induction of cell death in cancer cells .
Pharmacokinetics
It’s worth noting that the piperazine ring, a common structural motif found in this compound, is known to positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propriétés
IUPAC Name |
2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]pyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O2/c18-14-4-1-3-13(11-14)12-20-7-9-21(10-8-20)16-15(17(22)23)5-2-6-19-16/h1-6,11H,7-10,12H2,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWYSIYXLZHYHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=CC=C2)Cl)C3=C(C=CC=N3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(3-Chlorophenyl)methyl]piperazin-1-yl}pyridine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



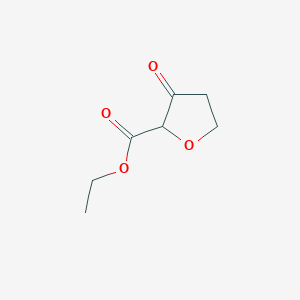
![Carbamic acid, [2-(cyclopropylamino)ethyl]-, 1,1-dimethylethyl ester (9CI)](/img/structure/B1419796.png)
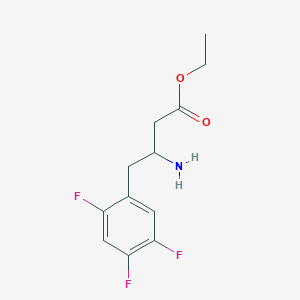
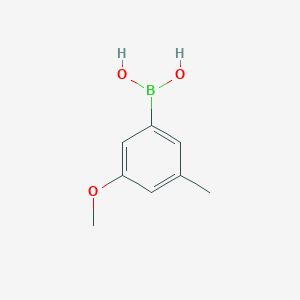
![Methyl 2-oxabicyclo[3.1.0]hex-3-ene-6-carboxylate](/img/structure/B1419801.png)
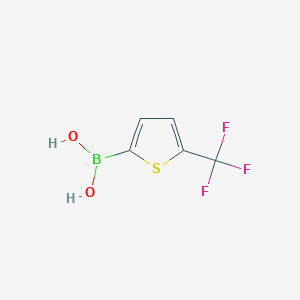
![1,4-Dithia-7-azaspiro[4.4]nonane hydrochloride](/img/structure/B1419806.png)
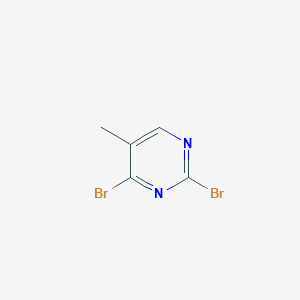
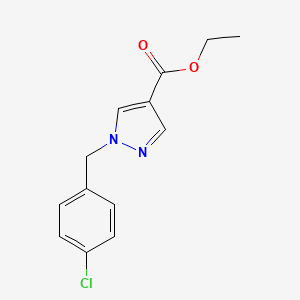
![Methyl 4-[4-(chloromethyl)-1,3-thiazol-2-yl]benzoate](/img/structure/B1419809.png)
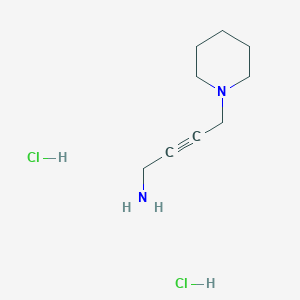
![[4-(Chlorodifluoromethoxy)phenyl]methanol](/img/structure/B1419811.png)
